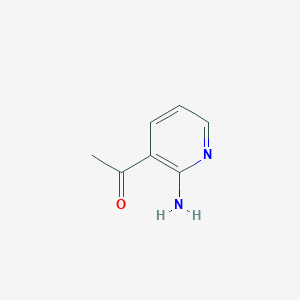

2-Amino-3-acetylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVLGAQNNFJKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507655 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65326-33-2 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Amino-3-acetylpyridine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural analysis of 2-Amino-3-acetylpyridine, a key building block in pharmaceutical and chemical synthesis. This document details the physicochemical characteristics of the compound, outlines methodologies for its structural confirmation, and presents a logical workflow for its analysis.

Core Chemical Properties

This compound, with the CAS number 65326-33-2, is a substituted pyridine derivative. Its structure incorporates an amino group and an acetyl group on the pyridine ring, which contribute to its specific chemical reactivity and physical properties.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-aminopyridin-3-yl)ethan-1-one | [2] |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Melting Point | 139-140 °C | [4][5] |

| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [4][5] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | Pale yellow powder | [4] |

| Solubility | Soluble in polar organic solvents. | [6] |

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and chemical environment.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structure elucidation of this compound.

References

Technical Guide: 2-Amino-3-acetylpyridine (CAS No. 65326-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-acetylpyridine, with the Chemical Abstracts Service (CAS) number 65326-33-2, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group and an acetyl group on the pyridine ring provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, and potential applications in drug discovery. While specific, detailed experimental data on the biological activity and modulated signaling pathways of this particular compound are limited in publicly accessible literature, this guide will also cover general methodologies for assessing the activities of similar aminopyridine compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 65326-33-2 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow powder/solid | [4] |

| Melting Point | 139-140 °C | [1] |

| Boiling Point | 283.8 °C at 760 mmHg | [1] |

| Flash Point | 125.5 °C | [1] |

| Density | 1.168 g/cm³ | [1] |

| pKa | 4.73 ± 0.36 (Predicted) | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis

One plausible conceptual pathway for its synthesis could involve the reaction of 2-amino-3-cyanopyridine with a methyl Grignard reagent (CH₃MgBr), which would transform the nitrile group into a methyl ketone. Another potential route could start from 3-acetyl-2-chloropyridine, where the chloro group is displaced by an amino group.

A generalized workflow for the synthesis of aminopyridine derivatives is depicted below. This diagram illustrates the logical flow from starting materials to the final product, which is a common strategy in medicinal chemistry.

References

Spectroscopic and Spectrometric Characterization of 1-(2-aminopyridin-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the chemical compound 1-(2-aminopyridin-3-yl)ethanone (CAS No: 65326-33-2). Due to the limited availability of experimentally derived spectra in peer-reviewed literature and public databases, this document presents predicted spectroscopic data obtained through computational chemistry methods. These predictions offer valuable insights into the compound's structural features and analytical profile. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing a foundational dataset for this important chemical entity. The document includes detailed tables of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for the acquisition of such data. A logical workflow for the analytical characterization of this compound is also presented using a Graphviz diagram.

Introduction

1-(2-aminopyridin-3-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in numerous biologically active molecules. The presence of an aminopyridine core coupled with an acetyl group provides multiple points for chemical modification, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Accurate and comprehensive spectroscopic and spectrometric data are paramount for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds.

This guide aims to fill the current gap in publicly available experimental data by providing a robust predicted dataset for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 1-(2-aminopyridin-3-yl)ethanone.

Predicted Spectroscopic and Spectrometric Data

The following sections and tables summarize the predicted spectroscopic and spectrometric data for 1-(2-aminopyridin-3-yl)ethanone.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule. The following tables present the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for ¹H NMR, and the predicted chemical shifts for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for 1-(2-aminopyridin-3-yl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.95 | dd | 4.8, 1.8 | H-6 |

| 7.60 | dd | 7.6, 1.8 | H-4 |

| 6.65 | dd | 7.6, 4.8 | H-5 |

| 6.20 | s (broad) | - | NH₂ |

| 2.50 | s | - | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for 1-(2-aminopyridin-3-yl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| 201.0 | C=O |

| 159.0 | C-2 |

| 148.0 | C-6 |

| 138.0 | C-4 |

| 115.0 | C-5 |

| 112.0 | C-3 |

| 28.0 | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Predicted IR spectroscopy data indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Data for 1-(2-aminopyridin-3-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3050 | Weak | Aromatic C-H stretch |

| 2950 | Weak | Aliphatic C-H stretch |

| 1680 | Strong | C=O stretch (ketone) |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1470 | Medium-Strong | Aromatic C=C and C=N stretch |

| 1360 | Medium | CH₃ bend |

| 1250 | Medium | C-N stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 1-(2-aminopyridin-3-yl)ethanone

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M - CH₃]⁺ |

| 93 | 40 | [M - CH₃CO]⁺ |

| 78 | 30 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-aminopyridin-3-yl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition (EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-500.

-

-

Data Acquisition (ESI):

-

The sample solution is infused into the ESI source.

-

Mass range: m/z 50-1000.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of 1-(2-aminopyridin-3-yl)ethanone.

Caption: Analytical workflow for 1-(2-aminopyridin-3-yl)ethanone.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and spectrometric data for 1-(2-aminopyridin-3-yl)ethanone. While experimentally derived data remains the gold standard, these computational predictions serve as a valuable resource for researchers in the absence of such information. The provided data tables and experimental protocols are intended to facilitate the identification and characterization of this compound in a laboratory setting. The presented analytical workflow offers a systematic approach to ensure the structural integrity and purity of this and related molecules, which is critical for its application in research and development.

An In-depth Technical Guide to the Synthesis of Novel 2-Amino-3-acetylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for novel 2-Amino-3-acetylpyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets such as IκB kinase (IKK) and carbonic anhydrases. This document details various synthetic strategies, presents quantitative data for synthesized compounds, and provides illustrative diagrams for key pathways and workflows.

Introduction

This compound and its derivatives are heterocyclic compounds that serve as valuable scaffolds in drug discovery. The presence of the 2-aminopyridine moiety is common in a variety of biologically active molecules. These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. Their therapeutic potential often stems from their ability to inhibit specific enzymes involved in disease signaling pathways. Notably, derivatives of 2-aminopyridine have been identified as inhibitors of IKK-β, a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer. Additionally, modifications of the pyridine core have led to the development of potent carbonic anhydrase inhibitors, which are relevant for treating conditions like glaucoma and certain types of cancer.

Synthetic Pathways

The synthesis of this compound derivatives can be broadly approached through two main stages: the construction of the core 2-aminopyridine ring system, often with a nitrile precursor at the 3-position, followed by the conversion of the nitrile to an acetyl group.

Synthesis of the 2-Aminopyridine Core

Several named reactions and multicomponent strategies are employed to construct the substituted 2-aminopyridine scaffold.

2.1.1. Multicomponent Reactions (MCRs) for 2-Amino-3-cyanopyridine Derivatives

A highly efficient and versatile method for synthesizing the 2-amino-3-cyanopyridine precursor is through a one-pot, four-component reaction. This approach typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate. This method is advantageous due to its atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the starting materials.

The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, which often leads to shorter reaction times and higher yields.

2.1.2. Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-pyridones, which can be further functionalized. The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. While traditionally used for pyridone synthesis, modifications of this approach can be adapted for the synthesis of other pyridine derivatives. An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, offering a greener and more user-friendly protocol.

Conversion of 2-Amino-3-cyanopyridine to this compound

The key transformation to obtain the target this compound derivatives is the conversion of the 3-cyano group into a 3-acetyl group. This is most effectively achieved through a Grignard reaction.

2.2.1. Grignard Reaction

The addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to the nitrile functionality of 2-amino-3-cyanopyridine, followed by acidic hydrolysis, yields the desired this compound. This is a robust and widely used method for the synthesis of ketones from nitriles.

Data Presentation

The following tables summarize quantitative data for representative 2-amino-3-cyanopyridine precursors and a final this compound product.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Multicomponent Reaction

| Entry | Aldehyde (R1) | Ketone (R2) | Product | Yield (%) | m.p. (°C) |

| 1 | 4-ClC6H4 | 4-MeOC6H4 | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | 83 | 195-196 |

| 2 | 4-ClC6H4 | CH3 | 2-Amino-4-(4-chlorophenyl)-6-methyl-3-cyanopyridine | 84 | 172-173 |

| 3 | 4-BrC6H4 | C6H5 | 2-Amino-4-(4-bromophenyl)-6-phenyl-3-cyanopyridine | 86 | 210-212 |

| 4 | C6H5 | C6H5 | 2-Amino-4,6-diphenyl-3-cyanopyridine | 85 | 230-232 |

Data sourced from microwave-assisted synthesis protocols.

Table 2: Characterization Data for Selected 2-Amino-3-cyanopyridine Derivatives

| Compound | Molecular Formula | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile | C₁₉H₁₄BrN₃ | 3496, 3391 (NH₂), 2207 (CN), 1608, 1583 | 2.40 (s, 3H, CH₃), 7.02 (s, 2H, NH₂), 7.30–8.13 (m, 9H, Ar-H) | 363 |

| 2-Amino-4-(furan-2-yl)-6-p-tolylnicotinonitrile | C₁₇H₁₃N₃O | 3477, 3311 (NH₂), 2204 (CN), 1642, 1542 | 2.38 (s, 3H, CH₃), 6.78–6.80 (m, 1H, furan-H), 6.98 (s, 2H, NH₂), 7.31–7.33 (d, 2H, Ar-H), 7.52–7.53 (d, 2H, Ar-H), 8.01–8.04 (m, 3H, Ar-H, furan-H) | 275 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65326-33-2 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

Experimental Protocols

General Protocol for Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives[4][5]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for purification)

Equipment:

-

Microwave reactor or round-bottom flask with reflux condenser and heating mantle

-

25 mL flask

-

Filtration apparatus

Procedure:

-

A dry 25 mL flask is charged with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

The flask is placed in a microwave oven and connected to a refluxing apparatus.

-

The mixture is irradiated for 7-9 minutes. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled and washed with a small amount of ethanol (2 mL).

-

The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

General Protocol for Grignard Reaction to Synthesize this compound

Materials:

-

2-Amino-3-cyanopyridine derivative (1 equivalent)

-

Methylmagnesium bromide (3 M solution in diethyl ether, ~1.5 equivalents)

-

Anhydrous diethyl ether or THF

-

Aqueous HCl or H₂SO₄ for hydrolysis

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

A three-necked flask is flame-dried and allowed to cool under a stream of dry nitrogen.

-

The 2-amino-3-cyanopyridine derivative is dissolved in anhydrous diethyl ether or THF in the flask.

-

The flask is cooled in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from the dropping funnel with stirring. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by slow, careful addition of a saturated aqueous ammonium chloride solution or dilute HCl at 0 °C.

-

The mixture is then hydrolyzed with aqueous acid (e.g., 10% H₂SO₄) until the precipitate dissolves.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the this compound derivative.

Mandatory Visualizations

Synthesis and Evaluation Workflow

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

IKK-β/NF-κB Signaling Pathway

Physical properties of 2-Amino-3-acetylpyridine: melting point, boiling point, solubility

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Amino-3-acetylpyridine (CAS No: 65326-33-2), a key building block in pharmaceutical and chemical synthesis. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is typically an off-white to pale yellow solid or powder at room temperature.[1][2][3][4] Its key physical characteristics are summarized below.

Data Presentation: Physical Property Summary

| Property | Value | Notes |

| Melting Point | 139-140 °C[1][2][5][6] | |

| Boiling Point | 283.8 °C[5][] | At 760 mmHg. Some sources list this as a predicted value.[1][2] |

| Appearance | Off-white to yellow solid/powder[1][2][3][4] | |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Density | 1.168 g/cm³ | Predicted value.[1][5] |

| Solubility | Data not readily available | A general experimental protocol for determination is provided below. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[8]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar device with a heated block)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle to ensure uniform heat transfer.[9][10]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[8][9] Repeat until the sample fills the tube to a height of 1-2 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the sample is positioned correctly for observation through the viewing lens.

-

Approximate Determination: Conduct a rapid initial heating (e.g., a ramp rate of 10-20°C per minute) to find the approximate melting range.[11] This saves time in subsequent, more precise measurements.

-

Accurate Determination: Using a fresh sample in a new capillary tube, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to approximately 2°C per minute.[11] Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[10]

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Boiling Point Determination

Given that this compound is a solid at room temperature with a high boiling point, this value is often predicted computationally or determined using specialized equipment to prevent thermal decomposition at atmospheric pressure. Standard distillation is not a suitable method for this compound.

Solubility Determination (Static Equilibrium Method)

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Objective: To quantify the concentration of this compound in a saturated solution of a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, methanol, water, etc.)

-

Temperature-controlled bath with magnetic stirring capabilities

-

Sealed vials or an equilibrium cell

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.[12]

-

Equilibration: Place the vial in the temperature-controlled bath set to the desired experimental temperature. Stir the mixture vigorously for a predetermined period (typically several hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

-

Sampling: Cease stirring and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing in solid particles, it is crucial to filter the sample immediately using a syringe filter.[12]

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.[12]

-

Using the known dilution factor, calculate the concentration of the original, undissolved saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound CAS#: 65326-33-2 [m.chemicalbook.com]

- 2. This compound | 65326-33-2 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, CasNo.65326-33-2 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS:65326-33-2 C7H8N2O this compound, CasNo.65326-33-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. benchchem.com [benchchem.com]

The Versatility of 2-Amino-3-acetylpyridine: A Technical Guide to its Reactivity and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity and functionalization potential of 2-Amino-3-acetylpyridine, a versatile heterocyclic building block. Its unique arrangement of a nucleophilic amino group, a reactive acetyl moiety, and an electron-deficient pyridine ring makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document details key reaction pathways, including condensation, cyclization, and metal-catalyzed cross-coupling reactions, and provides exemplary experimental protocols. Furthermore, it delves into the biological significance of the resulting derivatives, particularly as kinase inhibitors in oncology.

Core Reactivity and Physicochemical Properties

This compound (also known as 1-(2-amino-pyridin-3-yl)ethanone) is an off-white powder with the chemical formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2] Its structure presents multiple reactive sites, allowing for a wide array of chemical transformations.

| Property | Value | Reference |

| CAS Number | 65326-33-2 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 | [1][2] |

| Appearance | Off-white powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Storage | 0-8°C | [1][2] |

The amino group is a key site for nucleophilic attack and condensation reactions, while the acetyl group's α-protons are acidic and can participate in aldol-type reactions and its carbonyl carbon is electrophilic. The pyridine ring can undergo metal-catalyzed cross-coupling reactions, typically after halogenation. This combination of functionalities makes this compound a cornerstone for building complex heterocyclic systems.[2]

Functionalization via Condensation and Cyclization Reactions

The juxtaposition of the amino and acetyl groups in this compound provides a powerful platform for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]

Synthesis of Pyrido[2,3-d]pyrimidines

A common strategy to access the pyrido[2,3-d]pyrimidine core involves the initial reaction of the acetyl group to form a more reactive intermediate, followed by cyclization involving the amino group. One such approach is the condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Precursor

This protocol describes a general method for the initial functionalization of this compound, which can then be further elaborated to form the fused pyrimidine ring.

-

Step 1: Enaminone Formation. To a solution of this compound (1.0 eq) in an appropriate solvent such as xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[5]

-

Step 2: Reaction. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The resulting enaminone often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]

The resulting enaminone is a versatile intermediate that can undergo cyclocondensation with various reagents, such as guanidine or thiourea, to yield the desired pyrido[2,3-d]pyrimidine core.[4]

Friedländer Annulation

The Friedländer synthesis offers a direct route to quinoline derivatives and can be adapted for the synthesis of other fused pyridine systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10][11][12] In the context of this compound, it can react with a variety of ketones in the presence of an acid or base catalyst to yield substituted 1,8-naphthyridines.

Experimental Protocol: Friedländer Annulation

-

Step 1: Reactant Mixture. In a reaction vessel, combine this compound (1.0 eq), a ketone with an α-methylene group (1.1 eq), and a catalyst. Common catalysts include bases like piperidine or sodium ethoxide, or acids such as p-toluenesulfonic acid.[8][10]

-

Step 2: Reaction Conditions. The reaction is typically carried out by refluxing in a suitable solvent (e.g., ethanol or acetic acid) or by heating the neat mixture at temperatures ranging from 150 to 220°C.[8]

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired fused heterocyclic compound.[10]

Caption: Workflow for Friedländer Annulation.

Metal-Catalyzed Cross-Coupling Reactions

To further functionalize the pyridine ring of this compound, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior halogenation of the pyridine ring, for instance, at the 5-position, to introduce a reactive handle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][13][14] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine core of this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

-

Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the halogenated this compound derivative (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[1]

-

Step 2: Solvent Addition. Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[1]

-

Step 3: Reaction. Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110°C. Monitor the reaction progress by TLC or LC-MS.[1]

-

Step 4: Work-up and Purification. After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[1]

Caption: Workflow for Suzuki-Miyaura Coupling.

Biological Activity of Functionalized Derivatives

The functionalized derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, have emerged as a promising class of compounds in drug discovery, notably as kinase inhibitors for the treatment of cancer.[1][3][15] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Kinase Inhibition

Derivatives synthesized from 2-amino-3-cyanopyridine, a close analog of this compound, have demonstrated potent inhibitory activity against several kinases, including PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[1][13]

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | [1] |

| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | [13] |

| 2-Aminopyrimidine | CDK9 | 88.4 | [16] |

| 2-Aminopyrimidine | HDAC1 | 168.9 | [16] |

These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its activity.[17] This leads to the interruption of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.[1][13]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of these pyrido[2,3-d]pyrimidine derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][13] For instance, a potent PIM-1 kinase inhibitor derived from a 2-aminopyridine precursor was shown to increase the total apoptosis in MCF-7 breast cancer cells by over 58-fold and to arrest the cell cycle in the G1 phase.[1] Similarly, an EGFR inhibitor was found to block the G2/M phase of the cell cycle in H1975 lung cancer cells.[13]

Caption: Kinase Inhibition Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with significant biological potential. Its inherent reactivity allows for a broad range of functionalization through condensation, cyclization, and cross-coupling reactions. The resulting derivatives, especially pyrido[2,3-d]pyrimidines, have shown considerable promise as potent kinase inhibitors, demonstrating the therapeutic potential of this scaffold in the development of novel anticancer agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this compound in their drug discovery and development endeavors.

References

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 11. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Screening of 2-Amino-3-acetylpyridine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-amino-3-acetylpyridine scaffold is a versatile heterocyclic structure that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Characterized by an amino group at the 2-position and an acetyl group at the 3-position of a pyridine ring, this scaffold's unique electronic and structural features allow for diverse chemical modifications.[1] Derivatives of this compound have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making them promising candidates for the development of novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the initial biological screening methodologies for this class of compounds, complete with detailed experimental protocols, data presentation standards, and workflow visualizations.

Key Biological Activities and Data Presentation

The initial screening of this compound derivatives typically focuses on evaluating their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The following sections summarize these activities and present exemplary quantitative data in a structured format.

Anticancer Activity

Derivatives of the 2-aminopyridine scaffold have shown significant cytotoxic effects against various human cancer cell lines.[2][5] The primary metric for quantifying this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of 2-Aminopyridine Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| S1 | PC3 (Prostate) | 0.45 | 5-Fluorouracil | 7.49 | [2] |

| S2 | PC3 (Prostate) | 0.85 | 5-Fluorouracil | 7.49 | [2] |

| S3 | PC3 (Prostate) | 0.1 | 5-Fluorouracil | 7.49 | [2] |

| S4 | PC3 (Prostate) | 0.56 | 5-Fluorouracil | 7.49 | [2] |

| S1 | MDA-MB-231 (Breast) | 28.2 | 5-Fluorouracil | 0.49 | [2] |

| 4a | HT29 (Colorectal) | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 | [5] |

| 4f | A549 (Lung) | 23.78 | - | - | [6] |

| 4f | MKN45 (Gastric) | 67.61 | - | - | [6] |

| 4f | MCF7 (Breast) | 53.87 | - | - | [6] |

Note: The specific structures of compounds S1-S4, 4a, and 4f are detailed in the cited literature.

Antimicrobial Activity

The antimicrobial potential of 2-aminopyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of 2-Aminopyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 0.039 ± 0.000 | - | - | [3][7] |

| 2c | Bacillus subtilis | 0.039 ± 0.000 | - | - | [3][7] |

| NSC 610493 | Staphylococcus aureus | 12.5 | - | - | [8][9] |

| NSC 610493 | MRSA | 12.5 | - | - | [8][9] |

| NSC 610491 | Staphylococcus aureus | 25 | - | - | [8][9] |

| NSC 610491 | MRSA | 50 | - | - | [8][9] |

Note: The specific structures of compounds 2c, NSC 610493, and NSC 610491 are detailed in the cited literature.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of specific enzymes, such as Cyclin-Dependent Kinase 2 (CDK2) and Carbonic Anhydrases (CA), which are important targets in cancer therapy.[2][10] The inhibitory activity is often expressed as an IC50 or an inhibition constant (Ki).

Table 3: Enzyme Inhibitory Activity of 2-Aminopyridine Derivatives

| Compound ID | Target Enzyme | Inhibition Metric | Value (µM) | Reference |

| 7b | Carbonic Anhydrase II (hCA II) | Ki | 2.56 | [10] |

| 7d | Carbonic Anhydrase I (hCA I) | Ki | 2.84 | [10] |

| Derivative | Inducible NO Synthase (NOS II) | IC50 | 0.006 (6 nM) | [4] |

| S3 | Cyclin-Dependent Kinase 2 (CDK2) | IC50 | Potent Inhibition Reported | [2] |

Note: The specific structures of compounds 7b, 7d, the NOS II inhibitor, and S3 are detailed in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the initial biological screening assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

3.1.1 Materials

-

Selected cancer cell line(s) (e.g., A549, MCF-7, PC3)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compounds (this compound derivatives)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

3.1.2 Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12][13]

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12][13]

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[13]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12][13]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][14]

3.2.1 Materials

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

DMSO

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

3.2.2 Protocol

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8] This can be assessed visually or by measuring absorbance.

-

(Optional) Resazurin Assay: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[15]

Enzyme Inhibition Assay (General Protocol)

Enzyme assays are fundamental to drug discovery, allowing for the identification and characterization of molecules that modulate enzyme activity.[16] This protocol provides a general framework that can be adapted for specific enzymes like kinases or proteases.

3.3.1 Materials

-

Purified target enzyme

-

Specific substrate for the enzyme

-

Test inhibitor compound

-

Assay buffer (optimized for pH and ionic strength)

-

Cofactors, if required by the enzyme (e.g., ATP, Mg²⁺)[17]

-

Microplate reader (spectrophotometer or fluorometer)

-

96- or 384-well plates

3.3.2 Protocol

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create serial dilutions of the inhibitor.[17]

-

Pre-incubation: In a multi-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a specific time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.[17]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[17]

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[17][18]

-

Data Analysis: Plot the reaction rate against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[19] Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[19]

Signaling Pathways and Mechanisms of Action

While initial screening focuses on identifying activity, subsequent studies aim to elucidate the mechanism of action. For instance, anticancer 2-aminopyridine derivatives might exert their effects by inhibiting key proteins in cell cycle regulation pathways.

One such target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for the G1/S phase transition of the cell cycle.[2] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with derivatives showing significant potential in oncology and infectious diseases. A systematic approach to initial biological screening, utilizing robust and reproducible assays such as those detailed in this guide, is essential for identifying lead compounds. By combining standardized in vitro testing with mechanistic studies, researchers can effectively advance promising candidates through the drug development pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards New Scaffolds for Antimicrobial Activity-In Silico/In Vitro Workflow Introducing New Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Amino-3-acetylpyridine: A Versatile Scaffold in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-acetylpyridine is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acetyl group ortho to each other on a pyridine ring, allows for a diverse range of chemical transformations. This reactivity profile makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the construction of medicinally relevant heterocyclic scaffolds such as pyridopyrimidines, thienopyridines, and naphthyridines. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 139-140 °C | [3] |

| Boiling Point | 283.8 ± 20.0 °C (Predicted) | [3] |

| pKa | 4.73 ± 0.36 (Predicted) | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | Spectral data available[4] |

| ¹³C NMR | Spectral data available |

| Infrared (IR) | The IR spectrum of 2-aminopyridine shows characteristic bands for N-H stretching (around 3442 and 3300 cm⁻¹), NH₂ scissoring (around 1617-1628 cm⁻¹), and C-N stretching (around 1328 cm⁻¹)[5][6]. Similar characteristic peaks are expected for this compound, with the addition of a strong carbonyl (C=O) stretch. |

| Mass Spectrometry (MS) | MS data available[4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available pyridine derivatives.[2] One common approach involves the manipulation of functional groups on the pyridine ring.

Experimental Protocol: Synthesis from 2-Fluoropyridine (Representative)

A multi-step synthesis starting from 2-fluoropyridine has been reported.[2] A representative procedure would involve the introduction of the acetyl group at the 3-position, followed by the displacement of the fluorine atom with an amino group. A plausible, though not explicitly detailed in the search results, sequence is outlined below.

Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Step 1: Acetylation of 2-Fluoropyridine

-

To a solution of 2-fluoropyridine in a suitable aprotic solvent, a Lewis acid catalyst (e.g., AlCl₃) is added.

-

Acetyl chloride or acetic anhydride is then added dropwise at a controlled temperature.

-

The reaction is stirred for a specified time until completion, monitored by TLC.

-

Work-up involves quenching the reaction with ice-water, followed by extraction and purification to yield 3-acetyl-2-fluoropyridine.

Step 2: Amination of 3-Acetyl-2-fluoropyridine

-

3-Acetyl-2-fluoropyridine is heated with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) in a sealed vessel at elevated temperature and pressure.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography to afford this compound.

Reactivity and Applications in Heterocyclic Synthesis

The strategic placement of the amino and acetyl groups in this compound allows it to participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems.

Friedländer Annulation for the Synthesis of 1,7-Naphthyridines

The Friedländer synthesis is a classical method for constructing quinoline and related heterocyclic systems.[7] The reaction of this compound with compounds containing a reactive α-methylene group, such as β-ketoesters or cyclic ketones, under acidic or basic conditions, leads to the formation of 1,7-naphthyridine derivatives.

General Reaction Scheme: Friedländer Annulation

References

- 1. This compound | 65326-33-2 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 4. This compound(65326-33-2) 1H NMR [m.chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. chimia.ch [chimia.ch]

- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-acetylpyridine: Raw Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-acetylpyridine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite raw materials and precursors. The document details several strategic approaches, including the amination of functionalized pyridines, the modification of pre-existing 2-aminopyridine scaffolds, and ring-forming condensation reactions. For each pathway, this guide presents detailed experimental protocols, summarizes quantitative data in comparative tables, and provides visual representations of the synthetic workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Specifically, this compound, with its vicinal amino and acetyl functional groups, offers a versatile platform for further chemical elaboration. The strategic synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will explore the most prevalent and practical synthetic strategies for obtaining this compound, with a focus on providing actionable experimental details and comparative data.

Synthetic Strategies and Key Precursors

The synthesis of this compound can be broadly categorized into three main approaches:

-

Strategy 1: Amination of a Pre-functionalized Pyridine Ring. This is a common and often high-yielding approach that involves the synthesis of a pyridine ring bearing the desired acetyl group at the 3-position and a suitable leaving group, typically a halogen, at the 2-position. The final step is a nucleophilic aromatic substitution with an amino source. A key precursor in this strategy is 3-acetyl-2-chloropyridine .

-

Strategy 2: Functionalization of a 2-Aminopyridine Backbone. This approach starts with a readily available 2-aminopyridine derivative and aims to introduce the acetyl group at the 3-position. This can be achieved through a multi-step sequence, for instance, starting from 2-fluoropyridine or by converting a cyano group at the 3-position. A crucial intermediate for the latter is 2-amino-3-cyanopyridine .

-

Strategy 3: Ring-Forming Reactions (Friedländer Annulation). The Friedländer synthesis offers a convergent approach to construct the substituted pyridine ring in a single cyclocondensation step. This method typically involves the reaction of a 2-amino-3-carbonyl compound (or a precursor) with a molecule containing an α-methylene ketone. A key starting material for this pathway would be a derivative of 2-aminonicotinaldehyde .

The following sections will delve into the specifics of each of these strategies, providing detailed experimental protocols and quantitative data where available.

Detailed Synthetic Routes and Experimental Protocols

Strategy 1: From 2-Chloronicotinic Acid via 3-Acetyl-2-chloropyridine

This two-step route is an effective method for the preparation of this compound. The first step involves the synthesis of the key intermediate, 3-acetyl-2-chloropyridine, from 2-chloronicotinic acid. The second step is the amination of this intermediate.

3.1.1. Synthesis of 3-Acetyl-2-chloropyridine

This procedure involves the conversion of 2-chloronicotinic acid to its lithium salt, followed by reaction with a Grignard reagent.

-

Raw Materials: 2-Chloronicotinic acid, Lithium hydroxide monohydrate, Methylmagnesium bromide, 2-Methyltetrahydrofuran, Hydrochloric acid, Ethyl acetate.

-

Experimental Protocol:

-

Formation of Lithium 2-chloronicotinate: In a suitable reaction vessel, dissolve 2-chloronicotinic acid in water. Add one equivalent of lithium hydroxide monohydrate and stir the mixture at 40-50 °C for 2 hours. The water is then removed under reduced pressure to yield the dry lithium 2-chloronicotinate salt.

-

Grignard Reaction: To a suspension of the dried lithium 2-chloronicotinate in 2-methyltetrahydrofuran under a nitrogen atmosphere and cooled to below -4 °C, slowly add 1.2 equivalents of methyl magnesium bromide solution. After the addition is complete, the reaction mixture is allowed to warm to 20-25 °C and stirred for 2 hours.

-

Work-up and Purification: The reaction is quenched by the dropwise addition of 6M hydrochloric acid at a temperature not exceeding 10 °C. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are concentrated, and the crude product is purified by vacuum distillation to afford 3-acetyl-2-chloropyridine.[1]

-

-

Quantitative Data:

3.1.2. Amination of 3-Acetyl-2-chloropyridine

The conversion of 3-acetyl-2-chloropyridine to the final product is achieved by reaction with ammonia.

-

Raw Materials: 3-Acetyl-2-chloropyridine, Ammonia, Water.

-

Experimental Protocol:

-

A mixture of 3-acetyl-2-chloropyridine and aqueous ammonia is heated in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

-

Quantitative Data:

-

While a specific yield for this direct amination was not found in the provided search results, amination of similar 2-chloropyridines is a well-established, high-yielding reaction.

-

Strategy 2: From 2-Amino-3-cyanopyridine

This route involves the conversion of the cyano group of commercially available 2-amino-3-cyanopyridine into an acetyl group using a Grignard reaction.

-

Raw Materials: 2-Amino-3-cyanopyridine, Methylmagnesium bromide, Tetrahydrofuran (THF), Hydrochloric acid.

-

Experimental Protocol:

-

A solution of 2-amino-3-cyanopyridine in anhydrous THF is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of methylmagnesium bromide in diethyl ether or THF is added dropwise to the cooled solution. The reaction is typically exothermic and the temperature should be maintained.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

-

-

Quantitative Data:

-

Specific yield and purity data for this transformation were not explicitly found in the search results, however, this is a standard method for the conversion of nitriles to ketones.

-

Strategy 3: Friedländer-Type Annulation

The Friedländer synthesis provides a convergent route to the pyridine ring system. For the synthesis of this compound, a plausible pathway involves the condensation of 2-aminonicotinaldehyde with an enolizable ketone such as acetone.

-

Raw Materials: 2-Aminonicotinaldehyde, Acetone, Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., p-toluenesulfonic acid) catalyst, Solvent (e.g., ethanol, methanol).

-

Experimental Protocol:

-

2-Aminonicotinaldehyde and an excess of acetone are dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a base (e.g., aqueous sodium hydroxide) or an acid is added to the mixture.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.

-

The organic extracts are dried and concentrated, and the resulting crude product is purified by column chromatography or recrystallization to give this compound.[2][3]

-

-

Quantitative Data:

-

Yields for Friedländer reactions can vary widely depending on the specific substrates and conditions. No specific yield was found for this exact transformation in the provided search results.

-

Summary of Raw Materials and Precursors

The following tables summarize the key raw materials and precursors for the different synthetic routes to this compound.

Table 1: Key Precursors and Their Synthetic Origin

| Precursor | Starting Material(s) |

| 3-Acetyl-2-chloropyridine | 2-Chloronicotinic acid |

| 2-Amino-3-cyanopyridine | Commercially available |

| 2-Aminonicotinaldehyde | Typically synthesized from nicotinic acid derivatives |

Table 2: Common Reagents and Solvents

| Reagent/Solvent | Purpose | Synthetic Route(s) |

| Lithium hydroxide monohydrate | Formation of lithium salt | Strategy 1 |

| Methylmagnesium bromide | Grignard reagent (acetyl source) | Strategy 1, Strategy 2 |

| Ammonia | Aminating agent | Strategy 1 |

| Acetone | Carbonyl component | Strategy 3 |

| Sodium hydroxide / Potassium hydroxide | Base catalyst | Strategy 3 |

| p-Toluenesulfonic acid | Acid catalyst | Strategy 3 |

| Tetrahydrofuran (THF) | Anhydrous solvent | Strategy 1, Strategy 2 |

| 2-Methyltetrahydrofuran | Anhydrous solvent | Strategy 1 |

| Ethanol / Methanol | Solvent | Strategy 3 |

| Hydrochloric acid | Neutralization/Work-up | Strategy 1, Strategy 2 |

| Ethyl acetate | Extraction solvent | Strategy 1 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Caption: Synthetic pathway for this compound starting from 2-Chloronicotinic Acid.

Caption: Synthesis of this compound from 2-Amino-3-cyanopyridine via a Grignard reaction.

Caption: Friedländer annulation approach to this compound.

Conclusion

This technical guide has outlined three primary synthetic strategies for the preparation of this compound, a key building block in drug discovery. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and comparative data serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, enabling them to make informed decisions for the efficient synthesis of this important intermediate. Further optimization of reaction conditions for each step can be undertaken to improve yields and process efficiency.

References

A Theoretical and Computational Investigation of 2-Amino-3-acetylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-Amino-3-acetylpyridine, a key heterocyclic scaffold in medicinal chemistry. This document details the computational methodologies, summarizes key quantitative data from related studies, and outlines relevant experimental protocols. Visual workflows are provided to illustrate the synthesis and analysis processes.

Introduction

This compound belongs to the aminopyridine class of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities. Aminopyridine derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents. Understanding the structural, electronic, and spectroscopic properties of this compound through theoretical and computational modeling is crucial for the rational design of novel therapeutics. This guide explores the application of computational chemistry in elucidating these properties and provides a framework for further research and development.

Computational Modeling Methodologies

The in silico analysis of this compound and its analogs typically employs Density Functional Theory (DFT) for geometric optimization and the prediction of molecular properties.

Quantum Chemical Calculations

Protocol for DFT Calculations:

-

Software: Gaussian 09 or a similar quantum chemistry software package is utilized.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method.

-

Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the 1H and 13C NMR chemical shifts.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic properties and reactivity.

Quantitative Data Summary

Due to a lack of extensive published data specifically for this compound, the following tables present a summary of theoretical data for closely related 2-aminopyridine derivatives for comparative purposes.

Table 1: Calculated Geometric Parameters of 2-Amino-3-nitropyridine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N(H2) | 1.35 Å |

| C3-N(O2) | 1.45 Å | |

| C=O (acetyl) | Not available, comparative value for C-N(O2) shown | |

| Bond Angle | N(py)-C2-N(H2) | 118.5° |

| C2-C3-C4 | 120.1° | |

| Dihedral Angle | N(py)-C2-C3-C4 | 0.5° |

Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.

Table 2: Calculated Vibrational Frequencies (cm-1) for 2-Amino-3-nitropyridine

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311++G(d,p)) |

| NH2 asymmetric stretch | 3488 | 3575 |

| NH2 symmetric stretch | 3370 | 3450 |

| C-H stretch | 3100 | 3221 |

| NH2 scissoring | 1656 | 1593 |

| C=O stretch (acetyl) | Not available | Expected ~1680-1700 |

| NO2 asymmetric stretch | 1528 | 1500 |

Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine (in DMSO)

| Nucleus | Atom | Experimental | Calculated (GIAO) |

| 1H | H (NH2) | 8.35 | 8.20 |

| H4 | 8.25 | 8.15 | |

| H5 | 6.80 | 6.75 | |

| H6 | 8.40 | 8.30 | |

| 13C | C2 | 158.5 | 159.0 |

| C3 | 128.0 | 127.5 | |

| C4 | 135.0 | 134.5 | |

| C5 | 112.0 | 111.5 | |

| C6 | 150.0 | 149.5 |

Data adapted from studies on 2-amino-3-nitropyridine and presented for illustrative purposes.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to 2-aminopyridine derivatives is a one-pot, multi-component reaction.

Protocol for a Generic One-Pot Synthesis:

-

Reactants: A suitable ketone (e.g., acetylacetone), an aldehyde, malononitrile, and ammonium acetate are used.

-

Solvent: Ethanol is a common solvent for this reaction.

-

Catalyst: A basic catalyst such as piperidine or a Lewis acid may be employed.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.

-

Workup: The product is isolated by filtration upon cooling and recrystallized from a suitable solvent like ethanol to yield the purified 2-aminopyridine derivative.

Spectroscopic Characterization

FT-IR Spectroscopy Protocol:

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.

NMR Spectroscopy Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Experiments: 1H NMR, 13C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the structure.

Visualizations

Synthetic Workflow

Caption: A generalized workflow for the one-pot synthesis of 2-aminopyridine derivatives.

Analytical Workflow

Caption: Workflow illustrating the integration of experimental and computational analysis.

Conclusion and Future Directions

The theoretical and computational study of this compound and its derivatives is a powerful approach to understanding their fundamental properties and potential as drug candidates. While this guide provides a framework based on existing literature for related compounds, further dedicated computational and experimental studies on this compound are warranted to build a more complete dataset. Such studies would enable a more precise correlation between theoretical predictions and experimental observations, ultimately accelerating the design and development of novel aminopyridine-based therapeutic agents. The integration of molecular docking studies with the computational data presented here would be a valuable next step in identifying potential biological targets for this class of compounds.

Methodological & Application

One-Pot Synthesis of 2-Amino-3-acetylpyridine Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals